![molecular formula C80H80N4O16Rh2 B13144180 Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[®-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a chiral rhodium(II) complex known for its applications in asymmetric synthesis. This compound is characterized by its unique structure, which includes adamantyl and phthalimido groups, making it a valuable catalyst in various organic transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-(1-adamantyl)-(N-phthalimido)acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral complex .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial for producing the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis[®-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its rhodium center.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The complex is known for its role in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diazo compounds, alkenes, and amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving Tetrakis[®-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) include cyclopropanes, aziridines, and various other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
Chemistry
In chemistry, Tetrakis[®-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is widely used as a catalyst in asymmetric synthesis. It is particularly effective in carbene and nitrene transfer reactions, which are essential for the formation of complex molecular structures .
Biology
The compound’s ability to facilitate the formation of chiral molecules makes it valuable in the synthesis of biologically active compounds. It is used in the preparation of drugs and other bioactive molecules that require high enantiomeric purity .
Medicine
In medicine, the compound’s catalytic properties are harnessed to develop new pharmaceuticals. Its role in asymmetric synthesis allows for the production of drugs with improved efficacy and reduced side effects .
Industry
Industrially, Tetrakis[®-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is used in the large-scale production of fine chemicals and pharmaceuticals. Its efficiency and selectivity make it a preferred catalyst in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Tetrakis[®-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) involves the formation of a rhodium-carbene or rhodium-nitrene intermediate. These intermediates are highly reactive and can insert into C-H, N-H, and other bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The chiral environment provided by the adamantyl and phthalimido groups ensures high enantioselectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II): This is the enantiomer of the compound and has similar catalytic properties but opposite chirality.
Rhodium(II) acetate: A simpler rhodium(II) complex used in similar catalytic applications but lacks the chiral environment provided by the adamantyl and phthalimido groups.
Uniqueness
Tetrakis[®-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. The presence of the adamantyl and phthalimido groups provides a chiral environment that is not present in simpler rhodium(II) complexes, making it particularly valuable in the synthesis of chiral molecules .
Propriétés
Formule moléculaire |
C80H80N4O16Rh2 |
|---|---|
Poids moléculaire |
1559.3 g/mol |
Nom IUPAC |
2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/q;;;;2*+2/p-4 |
Clé InChI |
SGEDWOHAUXKUGM-UHFFFAOYSA-J |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


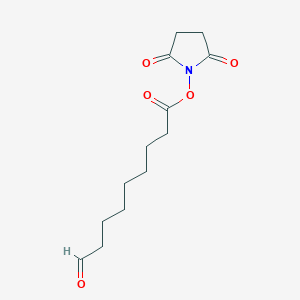


![N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine](/img/structure/B13144117.png)
![1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13144128.png)
![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
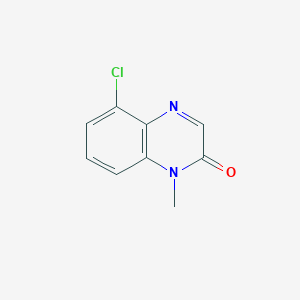
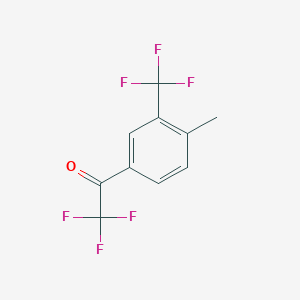
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
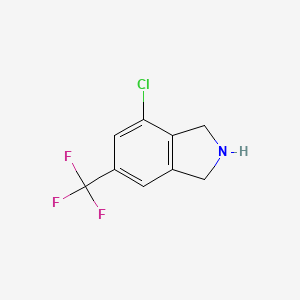
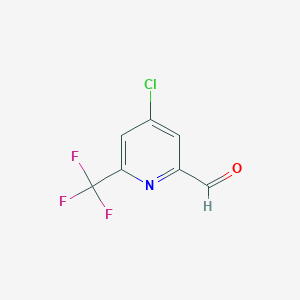
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
